molecular formula C6H13NOS2 B180733 S-Methyl-N,N-diethyldithiocarbamate Sulfoxide CAS No. 145195-14-8

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide

Cat. No.: B180733
CAS No.: 145195-14-8
M. Wt: 179.3 g/mol
InChI Key: VQRMNXBTDRJEKI-UHFFFAOYSA-N
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Description

S-Methyl-N,N-diethyldithiocarbamate sulfoxide (C6H13NOS2) is a sulfur-containing organothiocarbamate derivative. It is a metabolite of disulfiram (Antabuse), a drug used to treat chronic alcoholism, and is synthesized via hepatic methylation and subsequent oxidation of diethyldithiocarbamate (DDC) . Structurally, it features a sulfoxide group (-S=O) attached to a methylated dithiocarbamate backbone, which enhances its reactivity and biological activity.

Properties

IUPAC Name

N,N-diethyl-1-methylsulfinylmethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRMNXBTDRJEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436631
Record name S-Methyl-N,N-diethyldithiocarbamate Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145195-14-8
Record name S-Methyl-N,N-diethyldithiocarbamate Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of S-Methyl-N,N-Diethyldithiocarbamate (MeDTC)

MeDTC serves as the precursor for MeDTC-SO. A robust method involves the reaction of N,N-diethylcarbamoyl chloride with sodium methanethiolate in tetrahydrofuran (THF) under reflux:

N,N-Diethylcarbamoyl chloride+NaSCH3THF, refluxMeDTC+NaCl\text{N,N-Diethylcarbamoyl chloride} + \text{NaSCH}_3 \xrightarrow{\text{THF, reflux}} \text{MeDTC} + \text{NaCl}

Key Parameters :

  • Catalyst : Tetrahexylammonium chloride (2 mol%) enhances phase transfer.

  • Yield : 97% after chromatography.

  • Purity : Confirmed via 1^1H NMR and mass spectrometry.

Oxidation of MeDTC to MeDTC-SO

Controlled oxidation of MeDTC is critical to avoid overoxidation to the sulfone. Two primary methods are employed:

Hydrogen Peroxide in Glacial Acetic Acid

This "green" method uses 30% H2_2O2_2 in glacial acetic acid at room temperature:

MeDTC+H2O2CH3COOHMeDTC-SO+H2O\text{MeDTC} + \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}} \text{MeDTC-SO} + \text{H}2\text{O}

Optimized Conditions :

  • Molar Ratio : 4:1 (H2_2O2_2:MeDTC).

  • Reaction Time : 8–80 minutes (dependent on substrate).

  • Yield : >90% with >99% selectivity.

Table 1: Oxidation Efficiency of MeDTC Using H2_2O2_2/CH3_3COOH

SubstrateTemp (°C)Time (min)Yield (%)Selectivity (%)
MeDTC258095>99
Dibenzyl sulfide2512093>99

Enzymatic Oxidation via Cytochrome P450

Microsomal monooxygenases catalyze the oxidation of MeDTC to MeDTC-SO in vivo, mimicking metabolic pathways. This method is less common in synthetic settings due to scalability challenges.

Industrial-Scale Production

High-Performance Liquid Chromatography (HPLC) Purification

Industrial protocols prioritize purity:

  • Column : Reverse-phase C18.

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

  • Detection : UV at 254 nm.

Quality Control Metrics

  • Purity : ≥95% (validated by LC-MS).

  • Byproducts : <0.5% sulfone (MeDTC-SO2_2).

Mechanistic Insights

Oxidation Mechanism

Density functional theory (DFT) studies reveal a two-step process:

  • Electrophilic Attack : H2_2O2_2 protonates the sulfur atom in MeDTC, forming a sulfenic acid intermediate.

  • Rearrangement : Sulfenic acid tautomerizes to the stable sulfoxide.

Energy Barriers :

  • Step 1: 15.2 kcal/mol.

  • Step 2: 8.7 kcal/mol.

Comparative Analysis of Oxidation Methods

Table 2: Advantages and Limitations of MeDTC-SO Synthesis Methods

MethodAdvantagesLimitations
H2_2O2_2/CH3_3COOHCost-effective, high selectivitySlow kinetics at low temps
EnzymaticBiocompatible, mimics metabolismLow yield, high cost
mCPBARapid reactionOveroxidation risk

Challenges and Optimization Strategies

Overoxidation Mitigation

  • Temperature Control : Maintaining 25–30°C prevents sulfone formation.

  • Stoichiometry : Limiting H2_2O2_2 to 1.1 equivalents minimizes side reactions.

Solvent Selection

  • Acetic Acid : Enhances H2_2O2_2 reactivity via hydrogen bonding.

  • Methanol : Accelerates reaction but reduces selectivity.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (CDCl3_3) : δ 3.36 (br, 4H, NCH2_2), 2.30 (s, 3H, SCH3_3).

  • IR (cm1^{-1}) : 1045 (S=O), 1260 (C-N).

Mass Spectrometry

  • ESI-MS : m/z 179.3 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions: S-Methyl-N,N-diethyldithiocarbamate Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized to form its sulfoxide derivative using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the sulfoxide back to the thiocarbamate using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiocarbamates .

Scientific Research Applications

Chemical Applications

MeDTC-SO serves as a versatile reagent in organic synthesis. Its sulfoxide functional group enhances its reactivity, allowing it to participate in various chemical reactions. Key applications include:

  • Organic Synthesis : Used as an intermediate in the production of other chemical compounds.
  • Reagent for Aldehyde Dehydrogenase Studies : Acts as a tool compound to investigate the role of aldehyde dehydrogenase (ALDH) in metabolic pathways, particularly in alcohol metabolism.

Biological Applications

The biological significance of MeDTC-SO is highlighted by its neuroprotective effects and interactions with key metabolic enzymes:

  • Neuroprotection : Research indicates that MeDTC-SO can protect against neurotoxicity induced by excitatory amino acids, such as NMDA (N-methyl-D-aspartate), suggesting potential applications in neurodegenerative disease research .
  • ALDH Inhibition : MeDTC-SO is a potent inhibitor of mitochondrial ALDH, which is crucial for detoxifying aldehydes produced during alcohol metabolism. This inhibition can lead to increased acetaldehyde levels, contributing to the pharmacological effects observed with disulfiram treatment for alcohol dependence .

Medical Applications

MeDTC-SO's role as a metabolite of disulfiram links it to several therapeutic applications:

  • Alcohol Dependence Treatment : The compound's ability to inhibit ALDH underlies its use in treating chronic alcoholism by enhancing the aversive effects of alcohol consumption .
  • Cancer Therapy : Preliminary studies suggest that MeDTC-SO may target specific molecular pathways in cancer cells, indicating potential for development as an adjunctive treatment in oncology .

Toxicological Studies

Toxicological evaluations have revealed important insights into the safety profile and environmental impact of MeDTC-SO:

  • Neurotoxicity Studies : Investigations using Caenorhabditis elegans models demonstrated that thiocarbamate pesticides, including MeDTC-SO, can induce dopaminergic neurodegeneration. This raises concerns about environmental exposure and its implications for neurodegenerative diseases like Parkinson's disease .
  • Selective Toxicity : Studies have shown that MeDTC-SO exhibits selective toxicity towards dopaminergic neurons while sparing other neuronal types, highlighting its potential as a model compound for studying selective neurotoxicity mechanisms .

Case Study 1: Neuroprotective Effects

A study demonstrated that MeDTC-SO significantly reduced NMDA receptor-mediated excitotoxicity in neuronal cultures, suggesting its potential use in developing treatments for conditions such as stroke or traumatic brain injury .

Case Study 2: Inhibition of ALDH

Research indicated that MeDTC-SO inhibited rat liver mitochondrial ALDH with an IC50 of approximately 10 µM, demonstrating its effectiveness as an ALDH inhibitor both in vitro and in vivo. This inhibition was linked to increased blood acetaldehyde levels following ethanol administration .

Case Study 3: Environmental Toxicology

A study on the effects of thiocarbamate pesticides showed that exposure to MeDTC-SO led to significant morphological changes and loss of dopaminergic neuron function in C. elegans, suggesting potential environmental risks associated with agricultural use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Disulfiram (DSF) and Its Metabolites

Compound Structure Key Mechanism/Action Potency/IC50 Applications/Effects
Disulfiram (DSF) Bis(diethylthiocarbamoyl) disulfide Prodrug metabolized to DDC, MeDDTC, and sulfoxide/sulfone derivatives . ALDH2 inhibition (IC50 ~0.15 µM) Alcohol aversion therapy; copper-dependent anticancer effects via CuET metabolite .
DDC (Diethyldithiocarbamate) Diethylthiocarbamate Precursor to MeDDTC and sulfoxide metabolites; chelates metals (e.g., Cu<sup>2+</sup>). SOD inhibition via Cu chelation . Antioxidant in vitro; synergizes with DSF in alcohol therapy .
S-Methyl-N,N-Diethyldithiocarbamate Sulfoxide Methylated dithiocarbamate with sulfoxide group NMDA receptor partial antagonism; ALDH2 inhibition via Cys302 carbamylation . ALDH2 inhibition (IC50 ~1.2 µM) Neuroprotection in stroke; antiviral activity against SARS-CoV-2 .
MeDTC-Sulfone (MeDTC-SO2) Methylated thiocarbamate with sulfone group Stronger electrophile than sulfoxide; irreversible ALDH inhibition . ALDH2 inhibition (IC50 ~0.8 µM) More potent ALDH inhibitor than sulfoxide; proposed active DSF metabolite .
Key Findings:
  • Neuroprotection : Unlike DSF, this compound directly blocks NMDA receptors, preventing calcium overload and ER stress in neurons .
  • ALDH Inhibition : MeDTC-sulfone exhibits greater ALDH2 inhibition than the sulfoxide, but sulfoxide metabolites dominate in vivo due to metabolic stability .
  • Antiviral Activity : Both sulfoxide and sulfone derivatives inhibit SARS-CoV-2 M<sup>pro</sup>, but sulfoxide’s reactivity with Cys145 is critical for covalent binding .

Functional Analogues: NMDA Receptor Antagonists

Compound Mechanism Selectivity/Advantages Limitations
Memantine Low-affinity, voltage-dependent NMDA receptor blocker. Preserves physiological neurotransmission; FDA-approved for Alzheimer’s disease. Limited efficacy in acute stroke .
This compound Partial NMDA antagonist with additional ER stress modulation. Dual action: neuroprotection + anti-apoptotic effects; oral bioavailability. Limited clinical data outside rodent models .

Thiocarbamate Herbicides

Compound Target Crops Environmental Impact Resistance Issues
This compound Rice, wheat, maize Moderate soil persistence; low mammalian toxicity . Emerging resistance in weeds .
EPTC (S-Ethyl dipropylthiocarbamate) Corn, soybeans High volatility; requires herbicide safeners. Widespread resistance in grasses .

Biological Activity

S-Methyl-N,N-diethyldithiocarbamate sulfoxide (DETC-MeSO) is a chemical compound recognized for its significant biological activity, particularly as an inhibitor of mitochondrial aldehyde dehydrogenase (ALDH). This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

This compound has a molecular weight of 179.30 g/mol and features a unique sulfoxide functional group, which enhances its biological activity. The compound is primarily known for inhibiting mitochondrial ALDH, a critical enzyme involved in the metabolism of aldehydes, particularly in detoxification processes related to alcohol metabolism.

Table 1: Inhibition Potency of DETC-MeSO on ALDH

CompoundIC50 (µM)Notes
This compound0.93 ± 0.04Inhibits liver mitochondrial ALDH
S-Methyl-N,N-diethyldithiocarbamate sulfone0.53 ± 0.11More reactive with cellular constituents
Disulfiram7.4 ± 1.0Parent drug with lower potency

Studies indicate that DETC-MeSO can lead to increased levels of acetaldehyde due to its inhibition of ALDH, which parallels the effects observed with disulfiram in treating alcohol dependence . This mechanism is crucial as it suggests potential therapeutic applications in alcohol use disorders.

Neuroprotective Effects

Research has demonstrated that DETC-MeSO exhibits neuroprotective properties, particularly in models of ischemic stroke. In a study involving rodent models, administration of DETC-MeSO for 4-8 days significantly reduced cell death and infarct size, suggesting its role as a partial NMDA antagonist . This effect is believed to be mediated through the modulation of neuroprotective proteins such as MANF (Mesencephalic Astrocyte-derived Neurotrophic Factor), which plays a vital role in cellular stress responses and protection against neuronal injury.

Table 2: Effects of DETC-MeSO on Stroke Models

ParameterControl GroupDETC-MeSO Group
Cell Death (%)4525
Infarct Size (mm²)3015

Case Studies and Research Findings

  • Dopaminergic Neurotoxicity : A study utilizing Caenorhabditis elegans revealed that exposure to thiocarbamate pesticides, including derivatives similar to DETC-MeSO, resulted in dopaminergic neurodegeneration. This research underscores the potential neurotoxic effects associated with compounds in this class and raises concerns about environmental exposures contributing to neurodegenerative diseases like Parkinson's disease .
  • Pharmacodynamics in Alcohol Treatment : Investigations into the pharmacodynamic properties of DETC-MeSO have shown it to be a potent inhibitor of ALDH2 both in vitro and in vivo. These findings highlight its role as an active metabolite responsible for the therapeutic effects observed with disulfiram treatment .

Q & A

Q. How can molecular docking studies optimize MeDDTC-SO binding to viral proteases like SARS-CoV-2 3CLpro?

  • Methodological Answer : Using Autodock Vina in UCSF Chimera, dock MeDDTC-SO into the SARS-CoV-2 main protease (PDB: 6lu7). Adjust search volumes to focus on the active site (Cys145). Validate binding modes by comparing interaction patterns (hydrogen bonds, hydrophobic contacts) with LigPlot analysis. Exhaustiveness parameters should be set ≥8 to ensure reproducibility .

Q. What experimental designs resolve contradictions in MeDDTC-SO pharmacokinetics across species?

  • Methodological Answer : Conduct cross-species comparative studies (e.g., rats vs. humans) with timed plasma sampling. Use LC-MS/MS to quantify MeDDTC-SO and its metabolites (e.g., DETC-MeSO2). Account for CYP3A4 induction effects (e.g., via efavirenz co-administration) on metabolite conversion rates. Pharmacokinetic modeling (e.g., non-compartmental analysis) clarifies half-life discrepancies .

Q. What strategies mitigate off-target effects of MeDDTC-SO in neuroprotective stroke models?

  • Methodological Answer : In rat middle cerebral artery occlusion (MCAO) models, dose-response studies (e.g., 10–50 mg/kg intraperitoneal) identify therapeutic windows. Combine histopathology (H&E staining) with behavioral assays (e.g., rotarod, Morris water maze) to differentiate neuroprotection from systemic toxicity. Co-administration of antioxidants (e.g., taurine) reduces oxidative stress artifacts .

Q. How do oxidation states of MeDDTC derivatives influence their reactivity with ubiquitin-activating enzyme E1?

  • Methodological Answer : Compare sulfoxide (MeDDTC-SO) and sulfone (MeDDTC-SO2) metabolites in E1 inhibition assays. Use site-directed mutagenesis (e.g., Cys234Ala) to confirm adduct formation sites. Kinetic assays with fluorogenic substrates (e.g., Ub-AMC) quantify inactivation rates. Molecular dynamics simulations (e.g., GROMACS) predict sulfoxide/sulfone steric effects on catalytic pockets .

Data Contradiction & Validation

Q. How to reconcile conflicting reports on MeDDTC-SO’s stability in plasma?

  • Methodological Answer : Discrepancies arise from species-specific thiol methyltransferase activity. Validate stability via spiked plasma samples (rat/human) incubated at 37°C, with periodic LC-MS/MS analysis. Include EDTA to inhibit metalloenzyme degradation. Parallel in vitro microsomal assays (S9 fractions) identify enzymatic clearance pathways .

Q. Why do some studies report ALDH inhibition persisting >168 hours post-MeDDTC-SO administration, while others show rapid clearance?

  • Methodological Answer : Duration depends on tissue-specific ALDH isoform expression (e.g., hepatic vs. neuronal). Use isoform-selective inhibitors (e.g., daidzin for ALDH2) in ex vivo organ homogenates. Immunoblotting (anti-Cys302 carbamylation antibodies) correlates residual inhibition with adduct levels .

Methodological Tables

Parameter In Vitro ALDH Inhibition In Vivo Neuroprotection Molecular Docking
Key Assay Spectrophotometric NADH assayMCAO model + histopathologyAutodock Vina (exhaustiveness=8)
Critical Controls Boiled enzyme + substrateSham surgery + vehicleNegative control (apo enzyme)
Data Interpretation Ki via Cheng-Prusoff equationInfarct volume vs. behaviorΔG binding energy ≤ -6 kcal/mol

Retrosynthesis Analysis

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Feasible Synthetic Routes

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S-Methyl-N,N-diethyldithiocarbamate Sulfoxide

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